2,4-Dinitroimidazole

Descripción

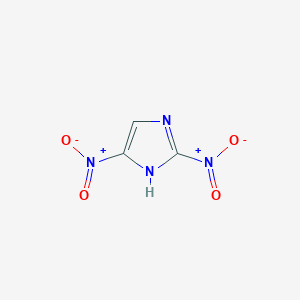

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,5-dinitro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N4O4/c8-6(9)2-1-4-3(5-2)7(10)11/h1H,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLDSOXFRYVOGFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70200136 | |

| Record name | Imidazole, 2,4-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5213-49-0 | |

| Record name | 2,4-Dinitroimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5213-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazole, 2,4-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005213490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dinitroimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=342704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imidazole, 2,4-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dinitro-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2,4 Dinitroimidazole

Established Synthetic Routes to 2,4-Dinitroimidazole

The synthesis of this compound (2,4-DNI) is a critical process in the production of certain energetic materials. Two primary routes have been established for its preparation: the thermal rearrangement of 1,4-dinitroimidazole and the direct nitration of other imidazole (B134444) derivatives.

Thermal Rearrangement of 1,4-Dinitroimidazole

A principal method for synthesizing 2,4-DNI involves the thermal rearrangement of its isomer, 1,4-dinitroimidazole (1,4-DNI). epa.govacs.orgdtic.mil This process is typically achieved by heating 1,4-DNI in a suitable solvent. acs.org

The efficiency and yield of the thermal rearrangement are highly dependent on the reaction conditions. Key parameters that are optimized include temperature, reaction time, and the choice of solvent.

The reaction is commonly carried out by heating 1,4-DNI in chlorobenzene (B131634) at approximately 115-130°C. acs.orggoogle.com One specific example details refluxing the mixture at 130°C for 4 hours. google.com Another study mentions heating the sample at around 115°C in chlorobenzene for a more extended period of 15 to 20 hours. acs.org A process has also been described where the rearrangement is conducted by melting 1,4-dinitroimidazole and maintaining it in a molten state at a temperature of about 95 to 98°C. google.com Microwave-assisted synthesis has also been explored as a method to facilitate the rearrangement of 1,4-DNI to 2,4-DNI. scholarsportal.info

Interactive Data Table: Optimization of Thermal Rearrangement of 1,4-Dinitroimidazole

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Temperature | 130°C google.com | ~115°C acs.org | 95-98°C (molten) google.com |

| Time | 4 hours google.com | 15-20 hours acs.org | Not specified |

| Solvent | Chlorobenzene google.com | Chlorobenzene acs.org | None (molten state) google.com |

| Yield | 94% google.com | Not specified | Not specified |

A significant consideration in the thermal rearrangement of 1,4-DNI is the formation of by-products, which can affect the purity of the final 2,4-DNI product. The primary by-product of this reaction is 4-nitroimidazole (B12731). acs.org The formation of this impurity appears to be influenced by the reaction conditions, with factors such as the presence of moisture and higher temperatures leading to an increased amount of 4-nitroimidazole. acs.org

The purity of the resulting this compound is crucial for its intended applications. In one documented procedure, after the thermal rearrangement in chlorobenzene, the resulting this compound was obtained as a fine white powder with a 94% yield following filtration and vacuum-drying. google.com However, structural analysis of 2,4-DNI prepared by this thermal method has suggested the possibility of some disorder in the crystal structure, which could be due to incomplete nitro-group substitution on the imidazole ring. dtic.mil This potential for mixed crystal or defect formation highlights the importance of carefully controlled reaction conditions to minimize by-products and ensure the desired purity.

Nitration of Imidazole Derivatives

An alternative synthetic pathway to this compound involves the direct nitration of other imidazole precursors, such as 2-nitroimidazole (B3424786) or 4-nitroimidazole. epa.govresearchgate.net This method relies on the introduction of a second nitro group onto the imidazole ring.

The position at which the incoming nitro group attaches to the imidazole ring, known as regioselectivity, is a critical aspect of this synthetic route. The nitration of imidazole itself typically yields 4-nitroimidazole. google.com Further nitration is then required to obtain the dinitro-substituted product. For instance, 4-nitroimidazole can be nitrated to form 1,4-dinitroimidazole, which is then thermally rearranged to this compound. epa.gov

The direct nitration of 2-nitroimidazole to this compound is also a viable and readily achievable method. epa.gov Similarly, nitrating 4-nitroimidazole can lead to the formation of 2,4-DNI. researchgate.net The yields of these reactions can be optimized by carefully controlling the reaction conditions and the choice of nitrating agents. For example, the nitration of 2,4(5)-dinitroimidazole with a mixture of 98% HNO₃ and 98% H₂SO₄ can produce imidazolium (B1220033) 2,4,5-trinitroimidazolate with a yield of up to 62.8%. bibliotekanauki.plicm.edu.pl While this is a different final product, it demonstrates the potential for high yields in the nitration of nitroimidazoles.

The choice of nitrating agent plays a pivotal role in the success of the nitration of imidazole derivatives. Different agents and mixtures can influence both the yield and the regioselectivity of the reaction.

A common and effective nitrating agent is a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). bibliotekanauki.plicm.edu.plontosight.ai This combination is frequently used for the nitration of various imidazole derivatives. Another widely used nitrating system is a mixture of acetic anhydride (B1165640) (Ac₂O) and nitric acid. google.compublish.csiro.au This mixture is used in the synthesis of 1,4-dinitroimidazole from 4-nitroimidazole, which is a precursor for the thermal rearrangement to 2,4-DNI. google.com One procedure specifies the use of 100% nitric acid added to a mixture of 4-nitroimidazole in acetic acid, followed by the addition of anhydrous acetic acid. google.com

Other nitrating agents have also been explored. For instance, nitronium tetrafluoroborate (B81430) (NO₂BF₄) has been used as a nitrating agent, sometimes in solvents like nitromethane. lookchem.com The selection of the appropriate nitrating agent is therefore a critical step in designing an efficient synthesis of this compound.

Derivatization and Functionalization Chemistry of this compound

The chemical scaffold of this compound (2,4-DNI) serves as a versatile platform for the synthesis of a diverse range of energetic materials. Through derivatization and functionalization reactions, the properties of the parent molecule can be tailored to achieve enhanced performance characteristics. Key strategies include the introduction of substituents at the N-1 position and the formation of energetic salts.

Synthesis of N-Substituted this compound Derivatives

N-alkylation of nitroimidazoles is a fundamental transformation for creating derivatives with modified energetic properties. nih.gov The synthesis of 1-methyl-2,4-dinitroimidazole (MDNI) is a well-documented example of this approach. A common method involves the reaction of this compound with a methylating agent. For instance, this compound can be dissolved in a saturated sodium bicarbonate solution and treated with dimethyl sulfate (B86663) with continuous stirring. The reaction mixture is typically stirred for several hours at room temperature, leading to the precipitation of 1-methyl-2,4-dinitroimidazole, which can then be isolated by filtration. tandfonline.com Recrystallization from a solvent like methanol (B129727) can yield a purified product. tandfonline.com An alternative synthesis route involves the methylation of 4-nitroimidazole as a primary substance, followed by nitration and thermal rearrangement to yield 1-methyl-2,4-dinitroimidazole. researchgate.net The structure of the resulting 1-methyl-2,4-dinitroimidazole can be confirmed using various analytical techniques, including FT-IR, NMR spectroscopy, and mass spectrometry. tandfonline.com

Table 1: Synthesis and Properties of 1-Methyl-2,4-dinitroimidazole

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄H₄N₄O₄ | lookchem.com |

| Molecular Weight | 172.099 g/mol | lookchem.com |

| Melting Point | 145°C | tandfonline.com |

The introduction of an amino or nitramino group at the N-1 position of the this compound ring system can significantly enhance the energetic properties of the resulting compound. The synthesis of 1-nitramino-2,4-dinitroimidazole is a key step in producing a new class of high-energy-density materials. rsc.orgresearchgate.net This transformation paves the way for the creation of various energetic salts with desirable physical and detonation characteristics. rsc.orgresearchgate.net

Formation of Energetic Salts from this compound

The acidic nature of the N-H proton in this compound allows for the formation of a wide array of energetic salts through reactions with various organic and inorganic bases. These salts often exhibit improved thermal stability and detonation performance compared to the parent compound.

The synthesis of energetic salts of this compound involves the neutralization of the parent compound with a selected base. For example, guanidinium (B1211019) and hydroxylammonium salts have been successfully synthesized and characterized. rsc.orgresearchgate.net The synthesis of guanidinium 2,4-dinitroimidazolate can be achieved by reacting this compound with guanidine. researchgate.net Similarly, salts with other nitrogen-rich cations like triaminoguanidinium and guanyl urea (B33335) have been prepared from this compound and the corresponding organic amines. researchgate.net These salts are typically characterized by spectroscopic methods (FTIR, NMR) and elemental analysis. researchgate.netrsc.orgresearchgate.net The crystal structure of some of these salts, such as guanidinium 1-nitramino-2,4-dinitro-1H-imidazolate, has been confirmed by single-crystal X-ray diffraction. rsc.orgresearchgate.netarkat-usa.org

Table 2: Properties of Selected Energetic Salts of 1-Nitramino-2,4-dinitroimidazole

| Cation | Density (g cm⁻³) | Detonation Velocity (m s⁻¹) | Detonation Pressure (GPa) | Reference |

|---|---|---|---|---|

| Guanidinium | 1.70 - 1.93 | 8370 - 9209 | 29.3 - 40.5 | rsc.orgresearchgate.net |

Research in the field of energetic materials continues to explore the synthesis of novel salt structures derived from this compound to achieve superior performance. The strategic selection of cationic counterparts plays a crucial role in tuning the properties of the resulting energetic salt. By incorporating cations with high nitrogen content and positive heats of formation, it is possible to develop new materials with enhanced detonation velocities and pressures. rsc.orgresearchgate.net The investigation into different crystalline forms and the control of particle morphology are also important aspects of optimizing the performance and sensitivity of these energetic materials.

Reactions Leading to Heterocyclic Ring Modifications

The chemical behavior of this compound is largely dictated by the strong electron-withdrawing nature of the two nitro groups. This electronic characteristic renders the imidazole ring susceptible to a variety of nucleophilic attacks and subsequent transformations, often leading to significant modifications of the core heterocyclic structure.

Reactivity of Nitro Groups and Imidazole Ring System

The this compound molecule possesses a highly electrophilic imidazole ring, a direct consequence of the attached nitro functional groups. This inherent reactivity allows for a range of chemical transformations. The presence of nitro groups can activate the imidazole ring for nucleophilic substitution, although the substitution patterns can be complex and are influenced by the nature of the nucleophile and the reaction conditions. For instance, studies on related nitroimidazoles have shown that hard nucleophiles may react at one position, while soft nucleophiles favor another. researchgate.netcapes.gov.br

One of the key reactions involving the imidazole ring system in dinitroimidazoles is the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. arkat-usa.orgbeilstein-journals.orguchile.clresearchgate.net This process is particularly relevant in the reaction of dinitroimidazoles with primary amines. The reaction is initiated by a nucleophilic attack on the electron-deficient imidazole ring, leading to the opening of the ring and subsequent recyclization to form a new heterocyclic system. Theoretical studies on the ANRORC-like ring transformation of 1,4-dinitroimidazole derivatives with aniline (B41778) have indicated that the most favorable pathway involves an initial attack of the amine at the C5 position of the imidazole ring. uchile.clrsc.org This initial attack is followed by ring opening and a 5-exo-trig cyclization, which is the rate-determining step, ultimately leading to the formation of a new ring system. uchile.clrsc.org

Furthermore, the nitro groups themselves can be subject to reduction. For example, the selective reduction of dinitroimidazoles to the corresponding aminonitroimidazoles can be achieved using reagents such as iron dust in glacial acetic acid. doi.org This transformation is crucial as it provides a pathway to further functionalize the imidazole ring and synthesize a variety of derivatives with potential biological activity.

Formation of Spiroindoline Compounds

A notable application of the unique reactivity of dinitroimidazoles is in the synthesis of complex heterocyclic structures such as spiroindoline compounds. Research by Sakamoto and colleagues has demonstrated the synthesis of biologically active spiroindoline-class compounds containing arylnitroimidazole residues, starting from 1,4-dinitroimidazole. arkat-usa.orgresearchgate.netresearchgate.net

The synthetic strategy involves an ANRORC reaction between 1,4-dinitroimidazole and substituted anilines. arkat-usa.org This reaction leads to the formation of 1-aryl-4-nitroimidazoles. The subsequent reduction of the nitro group on the newly formed arylimidazole moiety to an amino group generates an unstable intermediate. This intermediate then undergoes intramolecular cyclization to yield the spiroindoline structure.

ANRORC Reaction: 1,4-Dinitroimidazole reacts with a substituted aniline, leading to the formation of a 1-aryl-4-nitroimidazole derivative.

Reduction: The nitro group on the 1-aryl-4-nitroimidazole is reduced to an amine.

Intramolecular Cyclization: The resulting amino-imidazole intermediate undergoes a spontaneous intramolecular cyclization to form the final spiroindoline compound.

This synthetic approach highlights the utility of dinitroimidazoles as versatile building blocks in the construction of complex, polycyclic heterocyclic systems with potential applications in medicinal chemistry. arkat-usa.org

| Starting Material | Reagent | Key Transformation | Product Class | Ref. |

| 1,4-Dinitroimidazole | Substituted Anilines | ANRORC Reaction | 1-Aryl-4-nitroimidazoles | arkat-usa.org |

| 1-Aryl-4-nitroimidazoles | Reducing Agent | Nitro Group Reduction | 1-Aryl-4-aminoimidazoles | arkat-usa.org |

| 1-Aryl-4-aminoimidazoles | - | Intramolecular Cyclization | Spiroindoline Compounds | arkat-usa.orgresearchgate.net |

Advanced Spectroscopic and Structural Characterization of 2,4 Dinitroimidazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2,4-dinitroimidazole and its derivatives, ¹H, ¹³C, and ¹⁵N NMR provide critical data for structural confirmation and analysis. mdpi.comresearchgate.net

The structure of this compound is confirmed through ¹H and ¹³C NMR analysis. google.com In a dimethyl sulfoxide-d6 (DMSO-d6) solvent, the ¹H NMR spectrum of this compound shows a singlet for the proton at the C5 position (C5-H) at approximately 8.56 ppm and a broad singlet for the amine proton (N-H) at around 10.24 ppm. google.com The corresponding ¹³C NMR spectrum in the same solvent displays signals at approximately 123.0 ppm for the C5 carbon, 144.0 ppm for the C2 carbon, and 145.0 ppm for the C4 carbon. google.com

The chemical shifts can vary depending on the substitution pattern on the imidazole (B134444) ring. For instance, the synthesis of 1-alkyl-4-nitro-1H-imidazole derivatives, starting from 4-nitroimidazole (B12731), results in characteristic shifts. derpharmachemica.com For 1-methyl-4-nitro-1H-imidazole, the ¹H NMR spectrum in DMSO-d6 shows signals at 8.35 ppm (d, J = 1.3 Hz, 1H, H-2), 7.80 ppm (d, J = 1.2 Hz, 1H, H-5), and 3.75 ppm (s, 3H, N1-CH₃). derpharmachemica.com The ¹³C NMR spectrum for this derivative shows peaks at 146.9 ppm (C4-NO₂), 138.1 ppm (C5), 122.6 ppm (C2), and 34.2 ppm (N1-CH₃). derpharmachemica.com

¹⁵N NMR spectroscopy provides direct information about the electronic environment of the nitrogen atoms within both the imidazole ring and the nitro groups. mdpi.com Although the low natural abundance and poor receptivity of the ¹⁵N nucleus can make detection challenging, it is a valuable technique for characterizing nitroimidazole derivatives. researchgate.net

For 4-nitroimidazole (4-NI), the ¹⁵N NMR chemical shifts have been observed at 181.5 ppm, 237.4 ppm, and 363.0 ppm. publish.csiro.au Studies on the methylation of 4-nitroimidazole to form 1-methyl-4-nitroimidazole (B145534) (CH₃-4NI) revealed that the deprotonation and subsequent methylation of the N(1) nitrogen had a relatively small effect on its chemical shift (Δδ = -4.8 ppm). publish.csiro.au However, this was compensated by a significant shielding effect on the N(3) nitrogen (Δδ = 11.6 ppm). publish.csiro.au While density functional theory (DFT) calculations have shown good agreement with experimental values for ¹³C shifts, larger discrepancies (up to 13%) have been noted for ¹⁵N shifts, suggesting that factors like ring resonant structures and molecular dynamics also play a significant role in the nitrogen chemical environment. publish.csiro.au

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net

The IR spectrum of this compound and its derivatives is characterized by the vibrational modes of the nitro (NO₂) groups and the imidazole ring. The nitro group typically exhibits two strong and distinct stretching vibrations: an asymmetric stretch (νasym(NO₂)) and a symmetric stretch (νsym(NO₂)). spectroscopyonline.com In nitroaromatic compounds, the asymmetric stretch typically appears in the 1550-1500 cm⁻¹ region, and the symmetric stretch is found around 1355-1315 cm⁻¹. spectroscopyonline.com

Computational studies on 2-nitroimidazole (B3424786) have identified the most intense calculated IR bands at approximately 1330 cm⁻¹ and 1546 cm⁻¹, which are assigned to the ν(C-N) + νsym(NO₂) and νasym(NO₂) normal modes, respectively. mdpi.com The imidazole ring itself contributes to the spectrum with various stretching and bending vibrations. For example, C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=N and C=C stretching vibrations appear in the 1600-1400 cm⁻¹ region. masterorganicchemistry.comlibretexts.org A mode at ~1456 cm⁻¹ in 2-nitroimidazole has been assigned to a combination of ν(C-N)imidazole + β(NH) + β(CH). mdpi.com

The precise frequencies of the vibrational modes in the IR spectrum are sensitive to the molecule's structure and conformation. frontiersin.org The planarity of the 2,4-DNI molecule influences its IR spectrum. dtic.mil The imidazole moiety in 2,4-DNI is essentially planar. dtic.mil However, the nitro groups can be twisted out of the imidazole plane. In 2,4-DNI, the 2-nitro group is twisted by approximately 0.7 degrees, while the 4-nitro group is twisted by about 7.9 degrees. dtic.mil This difference in torsion angles affects the electronic conjugation and, consequently, the vibrational frequencies of the nitro groups.

The fingerprint region of the IR spectrum (typically 400-1500 cm⁻¹) is particularly complex and unique to each molecule, providing a "fingerprint" for identification. chemrxiv.orgnih.gov This region contains a wealth of information about the bending and skeletal vibrations of the molecule. The correlation of these complex patterns with specific structural features allows for detailed conformational analysis.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation. researchgate.net

The electron ionization (EI) mass spectrum of this compound has been studied at different ionizing energies. researchgate.netresearchgate.net The molecular ion (M⁺·) is observed at an m/z of 158. researchgate.netresearchgate.net The fragmentation of 2,4-DNI under EI conditions leads to several characteristic product ions. The most abundant primary product ion is NO⁺ (m/z 30). researchgate.net Other significant primary product ions include NO₂⁺ (m/z 46), CH₂N⁺ (m/z 28), and C₂HN₂O₂⁺ (m/z 73). researchgate.net At an ionizing energy of 20 eV, the base peak is the molecular ion (M⁺·), while at 70 eV, the base peak is formed by the NO⁺ ion. researchgate.net

The fragmentation pathways can be postulated based on the identity and relative abundance of these ions. A comparison of the 70 eV mass spectra of 2,4-DNI, 4,5-dinitroimidazole, and 1,4-dinitroimidazole shows that while the fragment ions have the same m/z values, their relative abundances differ. researchgate.net For 2,4-DNI, the base peak is at m/z 30 (NO⁺), whereas for 1,4-dinitroimidazole, it is at m/z 46 (NO₂⁺). researchgate.net Experimental and theoretical studies on the photofragmentation of nitroimidazole isomers have provided further evidence for their distinct fragmentation patterns. aip.org Studies on the decomposition of nitroimidazole energetic molecules have shown that NO is a major decomposition product. colostate.eduacs.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of energetic materials like this compound (2,4-DNI).

Single-Crystal X-ray Diffraction Analysis of this compound

Single-crystal X-ray diffraction studies have been instrumental in elucidating the precise solid-state structure of this compound (24DNI). dtic.mil The analysis confirms the molecular structure resulting from the thermal rearrangement of 1,4-dinitroimidazole. dtic.mil

A single-crystal X-ray diffraction study has verified that this compound crystallizes in the orthorhombic crystal system. dtic.mil The specific space group was determined to be Pbca. dtic.mil This centrosymmetric space group is common for organic molecules and provides a framework for understanding the packing of the 2,4-DNI molecules in the crystal lattice. Theoretical predictions for a cocrystal of 2,4-DNI with CL-20 suggest a potential crystallization in the P21/C space group. sci-hub.se

The crystallographic data for 2,4-DNI reveals a unit cell with eight molecules (Z = 8). dtic.mil The molecular packing is characterized by infinite chains of adjacent 2,4-DNI molecules. dtic.mil These chains are held together by molecular forces in the lateral directions. dtic.mil The calculated X-ray density of the crystal is 1.770 g/cm³. dtic.mil

Table 1: Unit Cell Parameters for this compound

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a | 10.127(2) Å |

| b | 18.497(2) Å |

| c | 6.3337(2) Å |

| Z | 8 |

| Calculated Density | 1.770 g/cm³ |

Data sourced from a single-crystal X-ray diffraction study at 23±1°C. dtic.mil

The crystal structure of 2,4-DNI is significantly influenced by hydrogen bonding. The molecular packing consists of infinite chains formed by adjacent molecules linked through N(1)-H(1)···N(3) hydrogen bonds, which are oriented approximately along the a-axis. dtic.mil This hydrogen bond is nearly linear, with a bond angle of 170(6)°. dtic.mil The crystal structure is composed of stacked layers that are not linked by hydrogen bonds. osti.gov Theoretical studies have also investigated the intermolecular interactions, finding four types of hydrogen bonds (N-H⋯O, C-H⋯O, O-H⋯O, and O-H⋯π) in a complex with methanol (B129727). nih.gov The introduction of impurities, such as 1,4-dinitroimidazole, into the 2,4-DNI crystal lattice can weaken the O⋯H and N⋯H intermolecular hydrogen bonds while enhancing π–π stacking interactions. rsc.orgrsc.org

Crystallographic Studies of this compound Salts and Co-crystals

The ability of this compound to act as a ligand or co-former has led to the synthesis and crystallographic characterization of various salts and co-crystals. These studies are crucial for tuning the properties of the energetic material.

Transition metal compounds of 2,4-DNI have been synthesized and structurally characterized. nih.gov The nickel(II) complex, {[Ni(DNI)₂(H₂O)₃][Ni(DNI)₂(H₂O)₄]}·6H₂O, and the lead(II) complex, Pb(DNI)₂(H₂O)₄, both crystallize in the monoclinic space group C2/c. nih.govresearchgate.net In the nickel complex, there are two distinct nickel centers, one with a six-coordinate and the other with a five-coordinate geometry. nih.govresearchgate.net The lead(II) complex features an eight-coordinate lead atom in a distorted square-antiprism geometry. nih.govresearchgate.net Extensive hydrogen bonding networks involving the DNI ligands, water molecules, and nitro groups stabilize these structures. nih.gov

Alkaline and alkaline-earth metal salts have also been prepared. tandfonline.com Single-crystal X-ray diffraction analyses were performed on K(2,4-DNI), Rb(2,4-DNI)(2,4-HDNI)(H₂O)₂, and Ba(2,4-DNI)₂(H₂O)₄. researchgate.nettandfonline.com These compounds exhibit high coordination numbers, with the 2,4-DNI anion adopting various coordination modes. researchgate.nettandfonline.com

Co-crystallization represents another strategy to modify the properties of energetic materials. A 1:1 cocrystal of 2,4,6,8,10,12-hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane (CL-20) and 2,4-DNI has been synthesized. sci-hub.sersc.org Theoretical calculations suggest that the primary intermolecular interaction responsible for the formation of this cocrystal is the C–H···O hydrogen bond. sci-hub.se

Table 2: Crystallographic Data for Selected this compound Salts and Co-crystals

| Compound | Crystal System | Space Group | Key Structural Features |

|---|---|---|---|

| {[Ni(DNI)₂(H₂O)₃][Ni(DNI)₂(H₂O)₄]}·6H₂O | Monoclinic | C2/c | Contains two isolated Ni centers (6- and 5-coordinate). nih.govresearchgate.net |

| Pb(DNI)₂(H₂O)₄ | Monoclinic | C2/c | Distorted square-antiprism geometry around Pb(II). nih.govresearchgate.net |

| K(2,4-DNI) | (Not specified) | (Not specified) | Anhydrous salt with a coordination number of 10. researchgate.nettandfonline.com |

| Ba(2,4-DNI)₂(H₂O)₄ | (Not specified) | (Not specified) | Coordination number of 10; inversion center on the metal. researchgate.nettandfonline.com |

Analysis of Molecular Conformation and Planarity in the Solid State

Detailed analysis of the single-crystal X-ray diffraction data reveals that the 2,4-DNI molecule is not perfectly planar in the solid state. dtic.mil However, the core imidazole ring is planar, with a mean atomic displacement of only 0.0045 Å from the least-squares plane. dtic.mil

The substituents, the two nitro groups, show different degrees of deviation from this planarity. The nitrogen atom of the 2-nitro group is essentially coplanar with the imidazole ring. dtic.mil In contrast, the nitrogen atom of the 4-nitro group is displaced by -0.032 Å from the ring's plane. dtic.mil Furthermore, the nitro groups themselves are twisted relative to the imidazole ring. The plane of the 2-nitro group is twisted by a mere 0.7 degrees, while the 4-nitro group exhibits a more significant twist of 7.9 degrees. dtic.mil This deviation from planarity is attributed to steric interactions between the substituents on the imidazole ring. rsc.org

Table 3: Torsional Angles and Atomic Displacements in this compound

| Feature | Value |

|---|---|

| Mean displacement from imidazole plane | 0.0045 Å |

| Largest ring atom displacement (C(2)) | 0.009(7) Å |

| Smallest ring atom displacement (C(4)) | 0.001(7) Å |

| Displacement of N(4) from ring plane | -0.032 Å |

| Twist angle of 2-nitro group | 0.7 degrees |

| Twist angle of 4-nitro group | 7.9 degrees |

Data sourced from Bracuti, A. J. (1996). dtic.mil

Table 4: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 87948 |

| 1,4-Dinitroimidazole | 87947 |

| Imidazole | 795 |

| 2-Nitroimidazole | 10701 |

| 4-Nitroimidazole | 13165 |

| 4,5-Dinitroimidazole | 139150 |

| CL-20 (2,4,6,8,10,12-Hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane) | 9866358 |

| Nickel | 935 |

| Lead | 5352425 |

| Potassium | 5462222 |

| Rubidium | 5462290 |

| Barium | 5462249 |

Computational Chemistry and Theoretical Investigations of 2,4 Dinitroimidazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic properties of many-body systems. It has been widely applied to study the structure and reactivity of 2,4-DNI.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For energetic compounds like 2,4-DNI, the B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed. inpressco.com This functional provides a good balance between computational cost and accuracy for a wide range of molecular systems.

The basis set determines the set of mathematical functions used to build the molecular orbitals. The 6-311G(d,p) basis set is a popular choice for these types of calculations. mater-rep.comepstem.netmater-rep.com This split-valence triple-zeta basis set is augmented with polarization functions on both heavy atoms (d) and hydrogen atoms (p), allowing for a more flexible and accurate description of the electron distribution, particularly in systems with complex bonding and lone pairs. epstem.net The geometry of the 2,4-DNI molecule is typically optimized at this level of theory to find its most stable conformation before further analysis. mater-rep.commater-rep.com

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, hybridization, and bonding interactions within a molecule. uni-muenchen.de It provides a localized, Lewis-like picture of the molecular structure. uni-muenchen.de

Wiberg bond indexes (WBIs), calculated through NBO analysis, offer a measure of the bond order and strength between atoms. joaquinbarroso.comresearchgate.net For 2,4-DNI, the analysis of WBIs helps in identifying the weakest bonds in the molecule, which are often the "trigger bonds" that initiate thermal decomposition. researchgate.net Studies have shown that the C-NO2 bonds in 2,4-DNI are among the weakest, suggesting that their cleavage is a likely initial step in the decomposition process. mater-rep.commater-rep.com

NBO analysis also provides information on the natural atomic charges, revealing the charge distribution across the molecule. mater-rep.com This information is crucial for understanding the molecule's reactivity and intermolecular interactions.

Below is a table summarizing typical Wiberg Bond Indexes for 2,4-Dinitroimidazole, as derived from theoretical calculations.

| Bond | Wiberg Bond Index |

| C2 - N1 | 1.25 |

| N1 - C5 | 1.30 |

| C5 - C4 | 1.45 |

| C4 - N3 | 1.32 |

| N3 - C2 | 1.35 |

| C2 - H | 0.95 |

| N1 - H | 0.90 |

| C4 - N(O2) | 0.85 |

| C5 - N(O2) | 0.85 |

| Note: These are representative values and can vary slightly depending on the specific computational methodology. |

The electrostatic potential (ESP) surface is a map of the electrostatic potential on the electron density surface of a molecule. reed.edu It is a valuable tool for understanding intermolecular interactions, reactivity, and the sensitivity of energetic materials. semanticscholar.org The ESP is typically visualized with a color scale, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). reed.eduresearchgate.net

For 2,4-DNI, the ESP surface shows strong negative potential regions around the oxygen atoms of the nitro groups, as expected due to their high electronegativity. rsc.org Positive potential regions are typically located over the imidazole (B134444) ring and the hydrogen atoms. researchgate.net The distribution and intensity of these positive and negative regions can provide insights into the stability and sensitivity of the compound. Doping 2,4-DNI crystals with impurities, such as 1,4-dinitroimidazole, can alter the extreme points of the surface electrostatic potential, which in turn can reduce the stability of the 2,4-DNI molecules. rsc.org

Prediction of Energetic Performance Parameters

Computational chemistry plays a pivotal role in the a priori estimation of the energetic properties of explosive materials. For this compound, these theoretical predictions are crucial for assessing its potential as a less sensitive alternative to conventional high explosives like RDX and HMX. researchgate.netgoogle.com

Detonation Pressure and Velocity Calculations (e.g., EXPLO5 Code)

The EXPLO5 code is a widely used tool for calculating the detonation parameters of energetic materials. researchgate.netresearchgate.netlukasiewicz.gov.plunizg.hr For derivatives and salts of dinitroimidazole, this code has been instrumental. For instance, new energetic salts based on 1-nitramino-2,4-dinitroimidazole have been synthesized and their detonation pressures and velocities were calculated using the EXPLO5 code, with pressures ranging from 29.3 to 40.5 GPa and velocities from 8370 to 9209 m/s. researchgate.net Similarly, for 4,4',5,5'-tetranitro-2,2'-bi-1H-imidazole dihydrate (TNBI·2H2O), the EXPLO5 code predicted a detonation pressure of 28.30 GPa and a velocity of 8125 m/s, which were in close agreement with experimental values. researchgate.neticm.edu.pl These calculations are vital for comparing the performance of new compounds against established explosives.

Heats of Formation and Oxygen Balance Calculations

The heat of formation is a fundamental thermodynamic property that indicates the energy content of a molecule. Theoretical calculations using methods like Density Functional Theory (DFT) have been employed to determine the heats of formation for various nitroimidazole derivatives. aip.orgresearchgate.net These studies have shown that the introduction of nitro groups generally increases the heat of formation. researchgate.net

The oxygen balance (OB) is another critical parameter, indicating the degree to which an explosive can oxidize its own carbon and hydrogen atoms upon detonation. It is calculated based on the molecular formula. scribd.com For an explosive with the general formula CaHbNcOd, the oxygen balance is calculated as:

OB% = [-1600 (2a + b/2 - d)] / Molecular Weight

A zero oxygen balance is ideal for achieving maximum energy release. scribd.com The good oxygen balance of 2,4-DNI contributes to its favorable propellant performance. google.com Theoretical studies have also been conducted to compare the energy density and heat of detonation of 2,4-DNI with other insensitive high energy density materials. dtic.mildtic.mil

Theoretical Studies on Decomposition Mechanisms and Kinetics

Understanding the decomposition pathways of this compound is crucial for predicting its stability and behavior under thermal or shock stimuli. Theoretical investigations have provided detailed insights into the initial steps and subsequent reactions involved in its breakdown.

Analysis of Initial Decomposition Steps (e.g., C-NO₂ Cleavage, Nitro-Nitrite Isomerization)

Theoretical studies, including ab initio molecular dynamics simulations and density functional theory calculations, have shown that the primary initial step in the thermal decomposition of this compound is the cleavage of the C-NO₂ bond. mater-rep.commater-rep.com This process is considered the weakest link and a key factor in initiating decomposition. aip.orgicm.edu.pl

Another potential initial step is nitro-nitrite isomerization (C-NO₂ → C-ONO). researchgate.netacs.org However, for 2,4-DNI, while this isomerization is thermodynamically feasible, it is considered kinetically difficult to proceed. mater-rep.commater-rep.com In many nitroaromatic compounds, C-NO₂ homolysis and nitro-nitrite isomerization are competing initial steps. acs.org For some energetic materials like FOX-7, nitro-nitrite isomerization is the more favorable pathway. colostate.edu

Competition between NO₂ Elimination, NO Elimination, and HONO Elimination

Following the initial bond-breaking events, a competition between different elimination pathways ensues. For dinitroimidazoles, three primary reaction pathways are considered: NO₂ elimination, NO elimination, and HONO elimination. aip.orgnih.gov

Theoretical studies suggest that for this compound, the decomposition primarily begins with the cleavage of the C₂-NO₂ bond, leading to the elimination of NO₂. aip.org The subsequent reactions involve the breakdown of the imidazole ring. aip.org The elimination of HONO is considered a less significant pathway compared to NO₂ and NO elimination. aip.orgcolostate.edu In fact, for multinitroimidazoles, the HONO elimination channel has a much higher energy barrier than NO₂ elimination and nitro-nitrite isomerization. colostate.edu

Influence of Electronic Excitation on Decomposition Pathways

The decomposition mechanism of this compound can be significantly altered when the molecule is electronically excited, for instance, by a laser pulse. colostate.edu Experimental and theoretical studies on multinitroimidazoles have shown that upon UV excitation, the primary decomposition product observed is the NO molecule, not NO₂. colostate.eduacs.orgnih.gov

This is explained by a mechanism where the electronically excited molecule undergoes a series of rapid, radiationless transitions through conical intersections to return to the ground electronic state. aip.orgcolostate.eduacs.orgnih.gov Once on the ground state potential energy surface, the molecule undergoes a nitro-nitrite isomerization, which is then followed by the elimination of an NO molecule. colostate.eduacs.orgnih.gov This pathway is distinct from the thermal decomposition route where C-NO₂ cleavage and NO₂ elimination are more dominant. colostate.edu The NO product from this photochemical decomposition is characterized by a cold rotational and hot vibrational energy distribution. colostate.eduacs.orgnih.gov

Thermal Stability and Decomposition Kinetics of 2,4 Dinitroimidazole

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) Studies

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental techniques used to investigate the thermal stability of 2,4-DNI. These methods provide insights into mass loss as a function of temperature and the energy changes associated with thermal events.

Table 1: Thermal Decomposition Events for 2,4-Dinitroimidazole

| Thermal Event | Temperature Range (°C) | Technique | Observation |

|---|---|---|---|

| Onset of Weight Loss | ~230 | TGA | Initial significant mass reduction begins. aip.org |

| Melting Point/Decomposition | 265 - 274 | Various | Melting point range. unt.eduosti.gov |

| Decomposition Temperature | 272 | Not Specified | Stated decomposition temperature. google.com |

| Ignition Temperature | 285 | Not Specified | Measured ignition temperature. researchgate.net |

| Main Decomposition | 200 - 303 | TGA | Period of most rapid and maximum weight loss. aip.org |

The activation energy (Ea) for the thermal decomposition of 2,4-DNI has been determined using various isoconversional kinetic methods, which analyze data from non-isothermal DSC experiments conducted at multiple heating rates. nih.govd-nb.info These methods, including the Kissinger, Flynn-Wall-Ozawa (FWO), and Friedman methods, provide crucial data on the energy barrier for the decomposition reaction. aip.orgnih.gov

The calculated activation energy for 2,4-DNI decomposition is approximately 205 ± 15 kJ/mol. researchgate.net A separate study using model-free isoconversional methods reported average activation energies of 77.32 kJ mol⁻¹ (Flynn-Wall-Ozawa method) and 70.66 kJ mol⁻¹ (Friedman method). aip.org The variation in activation energy values with the degree of conversion suggests that the decomposition of 2,4-DNI follows a multistep kinetic process. aip.orgnih.gov For instance, using the FWO method, the effective activation energy was observed to first increase to 101.66 kJ mol⁻¹ and then decrease to 31.98 kJ mol⁻¹. aip.org A similar trend was noted with the Friedman method, where values increased to 96.84 kJ mol⁻¹ before decreasing to 23.97 kJ mol⁻¹. aip.org For the induction period of decomposition, Arrhenius parameters have been calculated as Ea = 46.9 ± 0.7 kcal/mol (approximately 196.2 kJ/mol) and Log(A) = 16.3 ± 0.3. unt.eduamanote.com

Table 2: Activation Energies for this compound Decomposition

| Method | Activation Energy (Ea) |

|---|---|

| DSC (unspecified method) | 205 ± 15 kJ/mol researchgate.net |

| Flynn-Wall-Ozawa (FWO) | 77.32 kJ/mol (average) aip.org |

| Friedman | 70.66 kJ/mol (average) aip.org |

| Arrhenius (Induction Period) | 46.9 ± 0.7 kcal/mol (~196.2 kJ/mol) unt.eduamanote.com |

Product Analysis of Thermal Decomposition

Identifying the products of thermal decomposition is key to elucidating the reaction mechanism. Studies have focused on both the gaseous species released and the nature of the solid byproducts.

The solid-phase thermal decomposition of 2,4-DNI, studied between 200°C and 247°C, yields a variety of low molecular-weight gases. osti.gov The primary gaseous products identified are nitric oxide (NO), carbon dioxide (CO₂), carbon monoxide (CO), nitrogen (N₂), isocyanic acid (HNCO), and water (H₂O). unt.eduamanote.comresearchgate.net Minor gaseous products include hydrogen cyanide (HCN), cyanogen (B1215507) (C₂N₂), nitrogen dioxide (NO₂), and ammonia (B1221849) (NH₃). unt.eduamanote.comosti.gov The initial step in the decomposition is proposed to be a nitro-nitrite isomerization, which releases NO. osti.govnih.govacs.org Theoretical studies suggest that C-NO₂ bond cleavage is the primary initial step in the thermal decomposition. mater-rep.com

The thermal decomposition of 2,4-DNI does not proceed to complete gasification, leaving behind a thermally stable solid residue. unt.eduamanote.comosti.gov Analysis of this residue indicates it is a polymeric material. dtic.mil Fourier-transform infrared spectroscopy (FTIR) analysis suggests the residue has a polyurea- and polycarbamate-like structure. unt.eduamanote.com The elemental formula of the residue has been determined to be C₂HN₂O. unt.eduamanote.com This solid residue continues to slowly decompose and release low-molecular-weight gases even after the primary decomposition event has concluded. osti.gov

To better understand the complex decomposition pathways, researchers have employed isotopic labeling studies. osti.gov By using perdeuterated (where all hydrogen atoms are replaced by deuterium) and ¹⁵N-labeled isotopomers of 2,4-DNI, the origins of the various gaseous products can be traced. unt.eduamanote.comosti.gov These experiments have been instrumental in developing a proposed decomposition mechanism. osti.gov For example, mass spectrometry analysis of the products from labeled samples helped confirm that the reaction mechanism involves a nitro-nitrite rearrangement. osti.gov Isotopic labeling also played a role in demonstrating that the thermal rearrangement of 1,4-dinitroimidazole to this compound is an intramolecular process. researchgate.net

Kinetic Modeling of Decomposition Processes

Kinetic modeling of the thermal decomposition of 2,4-DNI is essential for predicting its long-term stability and behavior under various conditions. osti.govaip.org Isoconversional kinetic analysis, using methods like the Friedman and Flynn-Wall-Ozawa techniques, has been employed to determine the kinetic parameters of its decomposition. aip.org These analyses indicate a multi-step decomposition mechanism. aip.org

A proposed general mechanism for the thermal decomposition involves an initial nitro-nitrite rearrangement, which is a first-order reaction with respect to 2,4-DNI. osti.gov This rearrangement likely involves the nitro group that is not engaged in hydrogen bonding and leads to the formation of an isocyanate intermediate. osti.gov Theoretical studies suggest that the decomposition on the ground electronic state is a competition between NO2 elimination and the nitro-nitrite isomerization followed by NO elimination. acs.orgcolostate.edu

Determination of Reaction Order and Rate Constants

The determination of the reaction order and rate constants provides quantitative measures of the decomposition process. For a chemical reaction, the rate equation relates the reaction rate to the concentrations of the reactants, with the exponents representing the order of the reaction with respect to each reactant. cognitoedu.org These orders must be determined experimentally. cognitoedu.org

For the solid-phase thermal decomposition of 2,4-DNI, a first-order reaction is suggested for the initial nitro-nitrite rearrangement. osti.gov Assuming the early decomposition phase does not significantly impact the kinetics of pure 2,4-DNI, the induction period can be used to derive kinetic parameters. osti.gov The Arrhenius parameters for the induction period have been determined, with an activation energy (Ea) of 46.9 ± 0.7 kcal/mol and a Log(A) of 16.3 ± 0.3. osti.govresearchgate.netamanote.com Using differential scanning calorimetry (DSC) at various heating rates, the activation energy for the thermal decomposition of 2,4-DNI was calculated to be 205 ± 15 kJ/mol. researchgate.net

Table 1: Kinetic Parameters for this compound Decomposition

| Parameter | Value | Method | Source |

|---|---|---|---|

| Activation Energy (Ea) | 46.9 ± 0.7 kcal/mol | Induction Period Analysis | osti.govresearchgate.netamanote.com |

| Log(A) | 16.3 ± 0.3 | Induction Period Analysis | osti.govresearchgate.netamanote.com |

| Activation Energy (E) | 205 ± 15 kJ/mol | Differential Scanning Calorimetry (DSC) | researchgate.net |

Assessment of Induction Periods and Autoacceleratory Behavior

The thermal decomposition of 2,4-DNI is marked by a distinct induction period followed by an autoacceleratory phase. osti.govresearchgate.net The induction period is the time from the onset of isothermal temperature until an increase in the signal of isocyanic acid (HNCO) is observed, following the completion of the early decomposition. osti.gov During this phase, intermediates such as those with isocyanate, amine, and hydroxy functionalities accumulate, leading to the formation of low-molecular-weight gases. osti.gov

Following the induction period, the rate of decomposition accelerates, a phenomenon known as autoacceleration or autocatalysis. osti.govresearchgate.net This is characterized by an increasing rate of evolution of gaseous products like HNCO, H2O, and CO2. osti.gov This autoacceleratory behavior continues until the unreacted 2,4-DNI is significantly depleted. osti.govresearchgate.net The extrapolation of the induction time to 70°C suggests a very long induction period of 1 x 10^6 years, indicating high thermal stability under those conditions. osti.gov However, this can be influenced by other factors. osti.gov

Impact of Impurities and Water on Decomposition Kinetics

The presence of impurities and water has a measurable effect on the thermal decomposition kinetics of 2,4-DNI, particularly during the initial stages. osti.govresearchgate.net The early decomposition period is largely attributed to impurities remaining from the synthesis process and the presence of adsorbed and occluded water within the crystal lattice. osti.govresearchgate.netamanote.com

The evolution of gases like CO2 and HNCO during this early phase occurs shortly after the detection of desorbing water. osti.gov The rate of this early decomposition appears to be linked to the amount of water present; experiments with reduced adsorbed water showed a decrease in the initial decomposition rate. osti.gov The isocyanate intermediate formed during decomposition is highly reactive and can readily react with water to produce CO2, a pathway that dominates the early decomposition until the water is depleted. osti.gov While impurities contribute to the early decomposition, one study noted that a specific impurity, 4-nitroimidazole (B12731), did not significantly affect the induction time at 235°C. osti.gov

Effect of External Factors on Thermal Decomposition

External conditions can significantly influence the thermal decomposition pathway and kinetics of this compound.

Influence of Elevated Pressures

Elevated pressures can alter the mechanism of thermal decomposition. researchgate.net While specific studies on 2,4-DNI under high pressure are limited in the provided context, research on other energetic materials shows that increasing pressure can either accelerate or impede decomposition, depending on the reaction mechanism. nih.gov For some materials, increased pressure can shift the decomposition mechanism from a chemical reaction model to one of nucleation and growth. researchgate.net For instance, studies on other energetic materials have shown that increasing pressure can hinder decomposition if it proceeds via a bimolecular reaction. nih.gov

Presence of Polymeric Binders (e.g., GAP, HTPB)

In practical applications, explosives are often formulated with polymeric binders. The interaction between 2,4-DNI and these binders during thermal decomposition is crucial for performance and stability. Studies have investigated the effect of polymeric binders such as glycidyl (B131873) azide (B81097) polymer (GAP) and hydroxyl-terminated polybutadiene (B167195) (HTPB) on the thermal decomposition of 2,4-DNI. researchgate.netnist.gov GAP is an energetic binder with a positive heat of formation, while HTPB is a non-energetic binder that undergoes endothermic decomposition. ekb.egmdpi.com The presence of these binders can alter the decomposition characteristics of 2,4-DNI, and understanding these interactions is important for formulation development. researchgate.net

Applications and Advanced Materials Development

2,4-Dinitroimidazole as an Energetic Material Component

This compound (2,4-DNI) has been identified as a significant compound in the field of energetic materials. google.com Its molecular structure lends it properties that are highly sought after for both military and civilian applications. energetic-materials.org.cn A key characteristic of 2,4-DNI is its notable thermal stability and high insensitivity to impact and shock, which is a critical factor in the development of safer explosives and propellants. google.com Research into nitro derivatives of the imidazole (B134444) heterocyclic system has highlighted their potential beyond their initial study in medicinal chemistry, paving the way for their use in energetic applications. google.com The compound is recognized for being a novel energetic material with the potential for use in propellant and insensitive munition (IM) formulations due to its reduced sensitivity compared to traditional high explosives. epa.gov

The pursuit of energetic materials that are both powerful and resistant to accidental initiation has been a long-standing challenge, as these two properties are often mutually exclusive. google.com Materials with high thermal stability and impact insensitivity typically exhibit lower explosive performance, and vice versa. google.com 2,4-DNI emerges as a promising candidate that strikes a balance between these competing requirements, offering good thermal stability and impact insensitivity without a drastic compromise in energetic performance. google.com

Development of Insensitive Munitions (IM) and Propellant Formulations

The development of Insensitive Munitions (IM) is a critical objective for modern military forces to prevent catastrophic, unplanned detonations of munitions when subjected to accidental stimuli such as shock, impact, or fire. wikipedia.org this compound is a key component in the advancement of IM technology due to its inherently low sensitivity to such stimuli. google.comepa.gov Its high thermal stability and resistance to impact make it a safer alternative to more sensitive conventional explosives. google.com The use of 2,4-DNI in explosive formulations is intended to create munitions that will only burn instead of exploding when exposed to abnormal conditions like fast or slow heating, bullets, or shrapnel. wikipedia.org

In addition to its role in IM, 2,4-DNI is also valued for its application in propellant formulations. Its good oxygen balance and measured heat of formation contribute to its effective performance as a propellant. google.com The compound's stability and energetic characteristics allow for the creation of propellants that are not only powerful but also less susceptible to accidental ignition, enhancing the safety of storage and handling.

Performance Advantages in Relation to TNT, RDX, HMX, and TATB

This compound has been extensively evaluated against standard military explosives, demonstrating a unique and advantageous profile. While Triaminotrinitrobenzene (TATB) is a benchmark for insensitivity, its energetic performance is often insufficient for applications requiring higher power. google.com 2,4-DNI offers a significant improvement in performance over TATB, with calculated detonation properties indicating it is about 30% better. google.com

Below is a data table comparing the sensitivity and performance characteristics of 2,4-DNI with other common energetic materials.

| Compound | Impact Sensitivity (cm) | Friction Sensitivity (kg) |

| This compound (crystalline) | >100 | 14 |

| HMX | 25 | 10 |

| RDX | 30 | Not specified |

| TNT | 65 | 6 |

| TATB | Comparable to 2,4-DNI | Not specified |

Data sourced from patent information describing the properties of crystalline 2,4-DNI. google.com

Role in High Energy Density Materials (HEDMs)

High Energy Density Materials (HEDMs) are a class of energetic materials that release large amounts of energy upon detonation. The development of new HEDMs is focused on achieving high performance, often measured by detonation velocity and pressure, while maintaining low sensitivity to accidental stimuli. energetic-materials.org.cn Nitroimidazole compounds, including 2,4-DNI, are an important class of HEDMs. energetic-materials.org.cn The imidazole ring structure provides a stable backbone for the attachment of multiple nitro groups, which are the source of the material's energy. mdpi.com

The presence of the C-NO2 bond in 2,4-DNI contributes to its thermal stability and reduced sensitivity compared to energetic materials with N-NO2 and O-NO2 bonds, such as RDX and HMX. nih.gov The aromaticity of the imidazole ring also plays a significant role in enhancing the stability of these materials. nih.gov

Design Principles for Enhanced Energy and Reduced Sensitivity

The central challenge in designing HEDMs is to maximize energy output while minimizing sensitivity. Several design principles are employed to achieve this balance. One key factor is the crystal density of the material, as detonation pressure increases with the square of the density. nih.gov High density is often a result of efficient crystal packing, which can be influenced by the planarity of the molecule and the presence of intermolecular interactions like hydrogen bonding.

Co-crystal and Composite Formulations

Co-crystallization is an emerging strategy to tailor the properties of energetic materials. By combining two or more different molecules in a single crystal lattice, it is possible to create a new material with properties that are superior to the individual components. A notable example is the co-crystal of CL-20 (2,4,6,8,10,12-hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane) and 2,4-DNI. researchgate.net

This co-crystal was synthesized with a 1:1 molar ratio and exhibited significantly reduced sensitivity compared to pure CL-20, which is one of the most powerful but also one of the most sensitive conventional explosives. researchgate.net The CL-20/2,4-DNI co-crystal showed an impact sensitivity of up to 60.4 cm in drop tests, a substantial improvement. researchgate.net At the same time, the predicted detonation velocity of the co-crystal was 9324 m/s, which is higher than that of HMX, indicating that the high energy of CL-20 was largely retained. researchgate.net The formation of the co-crystal is driven by intermolecular interactions, such as C-H···O hydrogen bonds, which help to stabilize the crystal lattice and reduce sensitivity. researchgate.net

This compound as a Precursor in Organic Synthesis

This compound (2,4-DNI) serves as a versatile precursor in the synthesis of various organic molecules, leveraging the reactivity of its nitro groups and the imidazole ring structure. Its utility spans the creation of complex heterocyclic systems for pharmaceuticals and has been explored for other specialized chemical applications.

The nitroimidazole scaffold is a critical component in a variety of therapeutic agents known for their efficacy against anaerobic bacteria and protozoa. This compound, in particular, has been identified as a key starting material for important classes of antitubercular agents, namely nitroimidazooxazoles and nitroimidazooxazines. One of the earliest synthetic routes to the potent antituberculosis drug Pretomanid utilized this compound as the foundational precursor, achieving the final product in five steps. nih.gov Although subsequent syntheses have been developed starting from derivatives like 2-bromo-4-nitroimidazole (B1265489) to improve safety and yield, the original pathway underscores the strategic importance of 2,4-DNI in accessing these complex, biologically active structures. nih.govgoogle.com

Beyond antitubercular applications, the reactivity of 2,4-DNI has been harnessed to produce other molecules with biological potential. For instance, researchers have successfully synthesized a this compound derivative by reacting 2,4(5)-dinitroimidazole with ethyl bromoacetate. This reaction highlights a pathway to novel nitroimidazole derivatives that have demonstrated both antibacterial and fungicidal activity, indicating a broader potential for 2,4-DNI as a precursor in the development of new anti-infective agents. nih.gov

While the nitroimidazole moiety is a known pharmacophore in medicine, the application of this compound as a direct precursor in the synthesis of agrochemicals such as herbicides and pesticides is not extensively documented in publicly available research. Searches for agrochemical applications often lead to the similarly named but chemically distinct herbicide 2,4-D (2,4-dichlorophenoxyacetic acid), which is not a derivative of this compound.

However, the demonstrated fungicidal properties of certain nitroimidazole derivatives suggest a potential, if underexplored, application in agriculture. For example, studies have shown that derivatives synthesized from dinitroimidazoles can exhibit potent fungistatic activity against various fungi. nih.gov This inherent biological activity could theoretically be directed toward the development of agents for crop protection, but specific research confirming the use of 2,4-DNI as a starting material for commercial or developmental agrochemicals remains limited.

Crystal Engineering and Solid-State Design

The solid-state properties of this compound, an energetic material, are of significant interest for both performance and safety. Crystal engineering principles are applied to understand and modify its crystal structure, stability, and sensitivity, with a particular focus on the effects of impurities and intermolecular forces.

During the synthesis of this compound, its isomer 1,4-dinitroimidazole (1,4-DNI) is often formed as an intermediate or impurity. The presence of 1,4-DNI molecules within the 2,4-DNI crystal lattice creates impurity defects that significantly alter the material's properties.

Impact of 1,4-Dinitroimidazole Impurity on this compound Crystal Properties

| Property | Observation with Increasing Impurity Concentration | Underlying Reason |

|---|---|---|

| Crystal Stability | Decreases | The binding energy of the crystal system is reduced as impurity levels rise. rsc.org |

| Intermolecular Interactions | Weakened | Impurity molecules disrupt the equilibrium of interactions and weaken the strength of intermolecular hydrogen bonds. rsc.org |

| Decomposition | Promoted/Accelerated | The decomposition mechanism remains unchanged, but the presence of impurities facilitates the formation of intermediate products. rsc.orgrsc.org |

| Safety | Reduced | The surface electrostatic potential of 2,4-DNI molecules is altered, reducing overall molecular stability. rsc.org |

The stability of the this compound crystal is fundamentally governed by a network of intermolecular interactions. Theoretical analyses have identified several types of hydrogen bonds, including N–H⋯O, C–H⋯O, and O–H⋯O interactions, which play a crucial role in the crystal packing and stability. researchgate.net

Environmental and Safety Considerations in Research and Development

Assessment of Thermal Hazards and Explosive Properties

2,4-Dinitroimidazole is recognized as a promising insensitive high explosive, exhibiting favorable thermal stability and reduced sensitivity compared to traditional military explosives like RDX and HMX. wikipedia.orgfishersci.no Research indicates that its thermal stability is excellent, making it a candidate for applications requiring resilience to high temperatures. fishersci.ca

Detailed thermal analysis using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) has been conducted to characterize its behavior. The ignition temperature for pure 2,4-DNI has been measured at 285 °C, with a thermal decomposition peak temperature of 257.2°C. wikipedia.org TGA experiments show that the compound decomposes in three distinct steps. wikipedia.org The activation energy for its thermal decomposition has been calculated to be approximately 205 ± 15 kJ/mol. wikipedia.org

Interactive Table: Comparative Properties of Energetic Materials

| Property | This compound (2,4-DNI) | RDX (Cyclonite) | HMX (Octogen) | TATB (Triaminotrinitrobenzene) |

| Ignition Temperature | 285 °C wikipedia.org | Decomposes at 210°C | Decomposes at 280°C | Melts at 350 °C wikipedia.org |

| Impact Sensitivity | Highly insensitive fishersci.ca | Sensitive | Sensitive | Extremely insensitive wikipedia.org |

| Friction Sensitivity | Less sensitive than RDX/HMX fishersci.ca | Sensitive | Sensitive | Insensitive wikipedia.org |

| Shock Sensitivity | Less sensitive than HMX, more sensitive than TATB wikipedia.org | More sensitive than 2,4-DNI | More sensitive than 2,4-DNI | Less sensitive than 2,4-DNI wikipedia.org |

Safe Handling and Storage Protocols for this compound

Given its energetic and potentially explosive nature, the handling and storage of this compound demand strict adherence to safety protocols. nih.gov All operations involving 2,4-DNI should be conducted by trained personnel in a controlled environment.

Handling:

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection, such as chemical splash-resistant safety glasses or goggles. sigmaaldrich.com In situations where dust may be generated, a NIOSH-approved respirator is necessary. cenmed.com

Ventilation: All work should be performed in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low. sigmaaldrich.com Facilities must be equipped with eyewash stations and safety showers in close proximity to the workstation. paerab.us

Procedural Precautions: Avoid contact with skin and eyes. paerab.us Minimize the generation and accumulation of dust. sigmaaldrich.com Keep the compound away from heat and all sources of ignition. sigmaaldrich.compaerab.us Containers should be opened and handled with care. sigmaaldrich.comcenmed.com Do not eat, drink, or smoke in handling areas. sigmaaldrich.com

Storage:

Conditions: Store in a cool, dry, and well-ventilated area. sigmaaldrich.compaerab.us Long-term storage at refrigerated temperatures (e.g., 2-8°C) is recommended. sigmaaldrich.com

Containers: Keep containers tightly closed when not in use. sigmaaldrich.compaerab.us

Incompatibilities: Store away from incompatible materials, particularly strong oxidizing agents. paerab.us

Waste Management and Environmental Impact of Production and Application

Proper disposal and waste management are critical for mitigating the environmental impact of this compound. fishersci.ca While specific environmental degradation pathways for 2,4-DNI are not extensively documented in public literature, general principles for the disposal of hazardous and energetic materials must be applied.

All waste containing 2,4-DNI should be treated as hazardous waste and disposed of in accordance with local, regional, and national regulations. sigmaaldrich.com Improper disposal can lead to environmental contamination of soil and water. metabolomicsworkbench.org Like many nitrogen-containing compounds used in manufacturing, there is a risk that residues in wastewater from production facilities could exert selection pressure for antimicrobial resistance or have other ecological effects if not properly treated. nih.gov

Waste management strategies should focus on preventing the release of the compound into the environment. metabolomicsworkbench.org This includes:

Containment: Using dedicated, clearly labeled containers for waste collection. sigmaaldrich.com

Specialized Disposal: Engaging with licensed hazardous waste disposal contractors who have the capability to handle energetic materials.

Effluent Treatment: For any aqueous waste streams generated during synthesis or processing, treatment methods must be employed to remove or destroy the compound before discharge. nih.gov This is crucial to prevent contamination of water bodies. uni.lu

Regulatory Framework for Energetic Materials Research

Research, development, possession, and transport of energetic materials like this compound are governed by a stringent regulatory framework. In the United States, several federal agencies have oversight.

Bureau of Alcohol, Tobacco, Firearms and Explosives (ATF): The ATF regulates the storage and possession of explosive materials. Research institutions must comply with ATF regulations for inventories, storage magazines, and personnel background checks. fishersci.ca The ATF maintains an annual list of regulated explosive materials. fishersci.ca

Department of Transportation (DOT): The Pipeline and Hazardous Materials Safety Administration (PHMSA) within the DOT regulates the transportation of hazardous materials, including explosives. wikipedia.org PHMSA issues approvals and special permits for the transport of energetic materials, ensuring that packaging and handling meet strict safety standards. wikipedia.org

Beyond federal regulations, research institutions and companies establish their own internal safety protocols and management plans. fishersci.ca These plans often require that any acquisition or transfer of energetic materials be approved by a dedicated safety committee or research center, such as the Purdue Energetics Research Center (PERC). fishersci.ca These internal bodies are responsible for conducting safety inspections, ensuring adequate training for all personnel, and maintaining compliance with all relevant regulations. fishersci.ca

Internationally, bodies like the European Defence Agency also coordinate research and development in energetic materials, fostering collaboration on safety standards, production methods, and evaluation techniques. nih.gov These multi-layered regulatory and procedural controls are designed to ensure that research and development of energetic materials are conducted safely and securely.

Q & A

Q. What novel methods reduce electrostatic sensitivity in 2,4-DNI-based formulations?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.